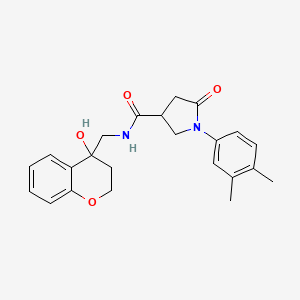

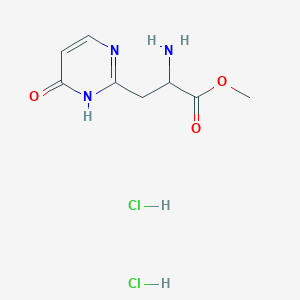

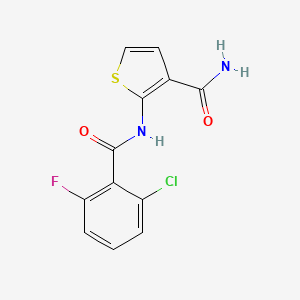

4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential use in pharmacology. This compound is also known as BZP or benzylpiperazine, and it belongs to the class of piperazine derivatives.

Scientific Research Applications

Selective Serotonin Receptor Agonists

One notable application involves the development of benzamide derivatives, including those related to 4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their potential to accelerate gastric emptying and increase the frequency of defecation, suggesting their utility as novel prokinetic agents with reduced side effects due to minimized 5-HT3- and dopamine D2 receptor-binding affinity. This research points towards their application in treating gastrointestinal motility disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004; S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003).

Acetylcholinesterase Inhibitors

Another application is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures similar to 4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have been investigated for their potential as antidementia agents, demonstrating significant inhibition of acetylcholinesterase, which could contribute to treatments for Alzheimer's disease and related cognitive disorders (H. Sugimoto, Y. Tsuchiya, H. Sugumi, K. Higurashi, N. Karibe, Y. Iimura, A. Sasaki, Y. Kawakami, T. Nakamura, S. Araki, 1990).

Antioxidant and Anticholinesterase Activities

Furthermore, research on sulfonyl hydrazone compounds incorporating piperidine rings, akin to the structure of interest, has revealed their significance in medicinal chemistry for their antioxidant capacity and anticholinesterase activity. These compounds have been synthesized and characterized, displaying potential therapeutic applications in managing oxidative stress and cholinesterase inhibition, which are critical factors in various neurodegenerative diseases (Nurcan Karaman, E. E. Oruç-Emre, Y. Sıcak, Berna Çatıkkaş, A. Karaküçük-Iyidoğan, M. Öztürk, 2016).

Antibacterial Activity

Lastly, the exploration of N,N-diethyl amide bearing sulfonamides, structurally related to 4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, has demonstrated marked potency as antibacterial agents. This line of research opens avenues for the development of new antimicrobial compounds, addressing the growing concern over antibiotic resistance (O. Ajani, J. O. Echeme, Zheng Sujiang, O. Familoni, Feipeng Wu, 2013).

properties

IUPAC Name |

4-benzylsulfonyl-N-(2-methoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-19-10-6-5-9-18(19)21-20(23)22-13-11-17(12-14-22)27(24,25)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAMDQKDUCNAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2418198.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)